molecular formula C9H9BClF4NO B1586101 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate CAS No. 63212-53-3

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Cat. No. B1586101
CAS RN: 63212-53-3
M. Wt: 269.43 g/mol
InChI Key: MLQZANYFUYLJRK-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate is a chemical compound with the molecular formula C9H9BClF4NO . It is a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate involves a stirred suspension of 2-chloro-3-ethylbenzoxazolium tetrafluoroborate (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C. Triethylamine (1.3 mmol) is then added in dichloromethane (1 mL) under an argon atmosphere .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate is 269.43 g/mol . The SMILES string representation of the molecule is [F-].FB(F)F.CC[n+]1c(Cl)oc2ccccc12 .


Physical And Chemical Properties Analysis

2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate is a solid at 20°C . It has a melting point of 187-190°C . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .

Scientific Research Applications

Gas Separation Technologies

A study on the impact of ionic liquids on the separation performance and transport properties of poly(ether-b-amide6) for CO2/light gases separation highlighted the significant role of ionic liquids similar in composition to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. The addition of these ionic liquids to the polymer solution enhances the diffusion and permeability of gases, particularly CO2, indicating potential applications in gas separation technologies (Rabiee, Ghadimi, & Mohammadi, 2015).

Coordination Chemistry and Catalysis

Research on pyridine substituted N-heterocyclic carbene ligands for Au(I)-Ag(I) interactions reveals the formation of chiral coordination polymers. These findings suggest applications in coordination chemistry and catalysis, where such complexes could be used to develop new catalytic systems or materials with unique electronic properties (Catalano, Malwitz, & Etogo, 2004).

Electrochemistry

The electrochemistry of ionic liquids closely related to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate has been extensively studied, providing insights into their potential use as electrolytes in energy storage systems and electrochemical applications. Such studies highlight the stability and electrochemical windows of these ionic liquids, suggesting their suitability for use in batteries, supercapacitors, and other electrochemical devices (Xiao & Johnson, 2003).

Environmental Science

In environmental science, ionic liquids akin to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate are being explored for their potential in CO2 capture and conversion processes. Studies demonstrate the ability of these ionic liquids to modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide over oxalate anion, which could be pivotal in developing more efficient methods for CO2 utilization and reduction of greenhouse gas emissions (Sun, Ramesha, Kamat, & Brennecke, 2014).

Lubrication

The application of alkylimidazolium tetrafluoroborates as lubricants has been identified, showing excellent friction reduction, antiwear performance, and high load-carrying capacity across a range of material contacts. This suggests that compounds similar to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate could serve as versatile lubricants in various mechanical and industrial applications (Ye, Liu, Chen, & Yu, 2001).

Safety And Hazards

2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to not eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZANYFUYLJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212578
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

CAS RN

63212-53-3
Record name Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63212-53-3
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Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
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Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Source EPA DSSTox
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Record name 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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